Ppack-Trifluoracetat

Übersicht

Beschreibung

It is widely recognized for its ability to irreversibly and specifically inhibit thrombin-mediated platelet activation by binding with high affinity to the active site of thrombin . This compound has been extensively used in scientific research, particularly in the fields of cardiovascular research, thrombosis, and inflammation .

Wissenschaftliche Forschungsanwendungen

PPACK (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als spezifischer Inhibitor in Studien mit Thrombin und anderen Serinproteasen verwendet.

Biologie: Eingesetzt in der Forschung zur Thrombozytenaktivierung, Fibrinablagerung und Angiogenese.

5. Wirkmechanismus

PPACK (Trifluoressigsäuresalz) entfaltet seine Wirkung, indem es irreversibel an die aktive Stelle von Thrombin bindet. Diese Bindung hemmt die Thrombin-vermittelte Thrombozytenaktivierung und die anschließende Fibrinablagerung . Das molekulare Ziel von PPACK ist die Serinprotease Thrombin, und der beteiligte Weg umfasst die Hemmung der enzymatischen Aktivität von Thrombin, wodurch die Umwandlung von Fibrinogen in Fibrin verhindert wird .

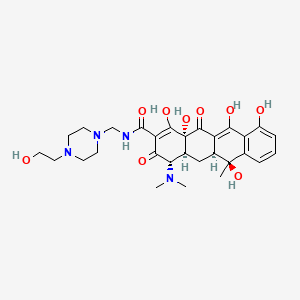

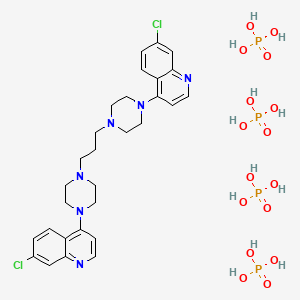

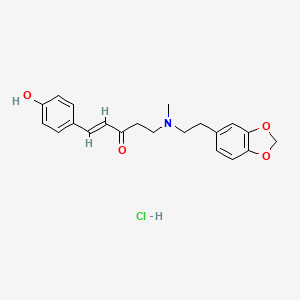

Ähnliche Verbindungen:

- D-Phenylalanyl-prolyl-arginyl Chlormethylketon (D-Phe-Pro-Arg-CH2Cl)

- PPACK II, Trifluoressigsäuresalz

- PPACK, Dihydrochlorid

Vergleich: PPACK (Trifluoressigsäuresalz) ist aufgrund seiner hohen Spezifität und irreversiblen Hemmung von Thrombin einzigartig. Im Vergleich zu anderen ähnlichen Verbindungen hat es eine höhere Affinität zu Thrombin und eine stabilere Trifluoressigsäuresalzform, was seine Löslichkeit und Stabilität verbessert .

Wirkmechanismus

Target of Action

Ppack trifluoroacetate, also known as Ppack trifluoroacetate salt, is a synthetic peptide derivative that primarily targets thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

Ppack trifluoroacetate irreversibly inhibits thrombin-mediated platelet activation . It achieves this by binding with high affinity to the active site of thrombin . This binding prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Biochemical Pathways

The primary biochemical pathway affected by Ppack trifluoroacetate is the coagulation cascade . By inhibiting thrombin, Ppack trifluoroacetate prevents the formation of fibrin, thereby disrupting the coagulation cascade and preventing blood clot formation .

Pharmacokinetics

As a peptide derivative, it is likely to have a relatively short half-life in the body and may be subject to rapid metabolism and excretion .

Result of Action

The primary result of Ppack trifluoroacetate’s action is the inhibition of blood clot formation . By preventing thrombin-mediated platelet activation, Ppack trifluoroacetate disrupts the coagulation cascade, thereby reducing the risk of thrombosis .

Biochemische Analyse

Biochemical Properties

Ppack trifluoroacetate has a high affinity for the active site of thrombin, with a Ki value of 0.24 nM . It binds irreversibly to the active site of thrombin, inhibiting thrombin-mediated platelet activation . This interaction with thrombin makes Ppack trifluoroacetate a valuable tool in the study of biochemical reactions involving thrombin .

Cellular Effects

Ppack trifluoroacetate has been used to study various cellular processes, including thrombin-mediated fibrin deposition, angiogenesis, and proinflammatory processes . Its inhibition of thrombin can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ppack trifluoroacetate involves its binding to the active site of thrombin . This binding is irreversible and highly specific, leading to the inhibition of thrombin-mediated platelet activation . The compound’s effects at the molecular level include changes in gene expression and enzyme activity, specifically the inhibition of thrombin .

Temporal Effects in Laboratory Settings

The effects of Ppack trifluoroacetate can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Ppack trifluoroacetate can vary with different dosages in animal models

Metabolic Pathways

Given its role as a thrombin inhibitor, it may interact with enzymes or cofactors involved in the coagulation pathway

Vorbereitungsmethoden

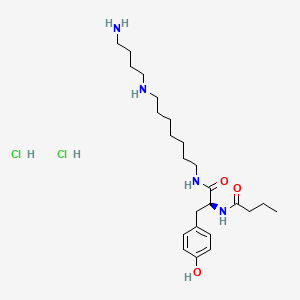

Synthesewege und Reaktionsbedingungen: Die Synthese von PPACK (Trifluoressigsäuresalz) beinhaltet die Kupplung von D-Phenylalanyl-, Prolyl- und Arginylresten mit einer Chlormethylketongruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) und Ethanol . Das Endprodukt wird als kristalliner Feststoff mit einer Reinheit von ≥95 % erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von PPACK (Trifluoressigsäuresalz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird typischerweise bei -20 °C gelagert, um ihre Stabilität über längere Zeiträume zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PPACK (Trifluoressigsäuresalz) unterliegt aufgrund des Vorhandenseins der Chlormethylketongruppe hauptsächlich Substitutionsreaktionen. Es kann aufgrund seiner Peptidnatur auch an Peptidkupplungsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.

Peptidkupplungsreaktionen: Reagenzien wie Carbodiimide (z. B. Dicyclohexylcarbodiimid) und Kupplungspartner wie N-Hydroxysuccinimid werden unter milden Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Derivate von PPACK und verlängerte Peptidketten, wenn sie an Peptidkupplungsreaktionen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

- D-phenylalanyl-prolyl-arginyl Chloromethyl Ketone (D-Phe-Pro-Arg-CH2Cl)

- PPACK II, Trifluoroacetate Salt

- PPACK, Dihydrochloride

Comparison: PPACK (trifluoroacetate salt) is unique due to its high specificity and irreversible inhibition of thrombin. Compared to other similar compounds, it has a higher affinity for thrombin and a more stable trifluoroacetate salt form, which enhances its solubility and stability .

Eigenschaften

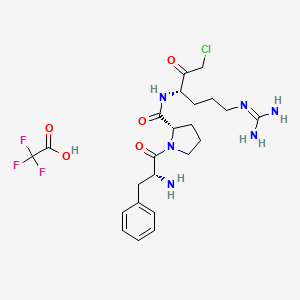

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMUTOLGAPIGO-LPZNKSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClF3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157379-44-7 | |

| Record name | Ppack trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)